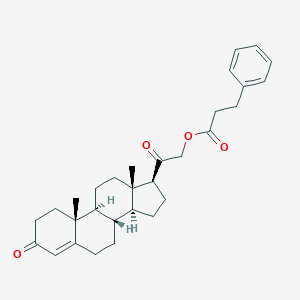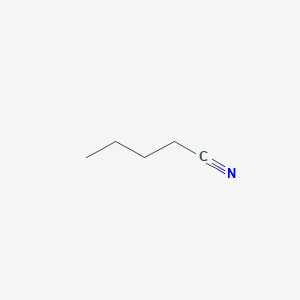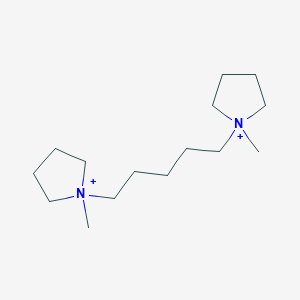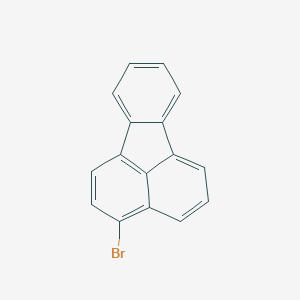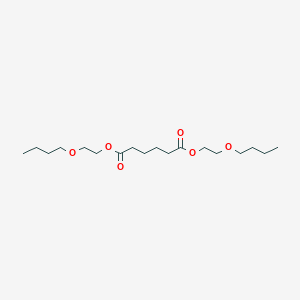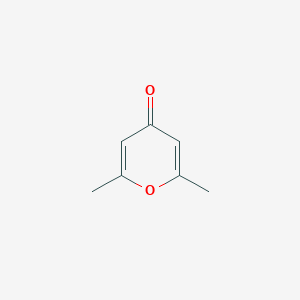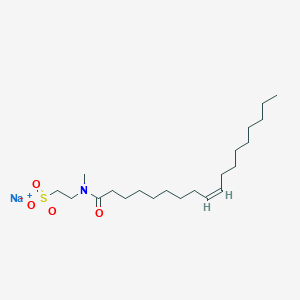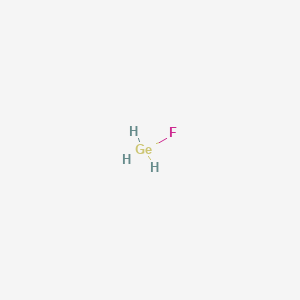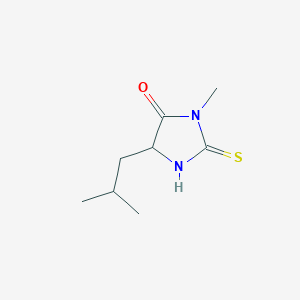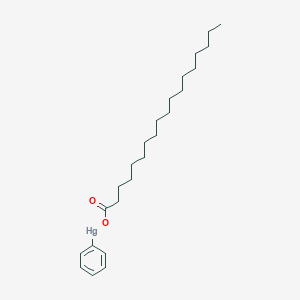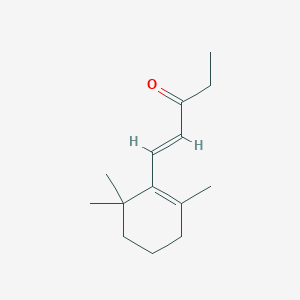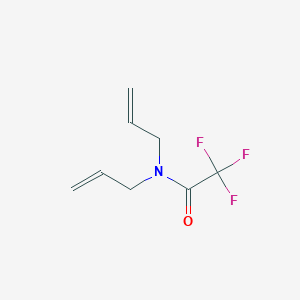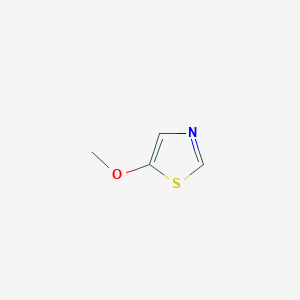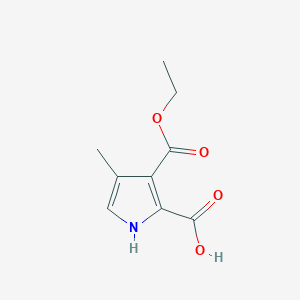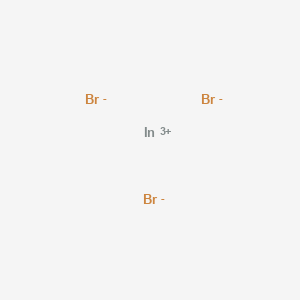
Indium(III)-bromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
indium(III)bromide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Indium bromide, also known as indium(III) bromide, is a chemical compound of indium and bromine . It is a Lewis acid and has been used in organic synthesis .
Mode of Action
The specific mechanism of action of indium(III) complexes, including indium bromide, can vary depending on the type of microorganism being targeted . The formation of indium complexes is achieved by reacting indium salt with various ligands . The properties of these complexes depend on the primary ligand used for their synthesis .
Biochemical Pathways
Indium(iii) complexes have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites .
Pharmacokinetics
The properties of indium(iii) complexes, which include indium bromide, depend on the primary ligand used for their synthesis . This suggests that the pharmacokinetics of indium bromide could be influenced by the nature of the ligand involved.
Result of Action
Indium(iii) complexes are known to have a wide range of biological and medical applications, including antibacterial, antifungal, antiviral, anticancer, bioimaging, radiopharmaceutical, photodynamic chemotherapy, antioxidants, and optical limiting applications .
Action Environment
It is known that indium bromide is a hygroscopic compound, forming yellow-white monoclinic crystals . Its boiling point is 656°C, and it has a density of 4.96 g/mL at 25°C . These properties suggest that the action of indium bromide could be influenced by factors such as temperature and humidity.
Vorbereitungsmethoden
indium(III)bromide is typically synthesized through the direct reaction of indium metal with bromine. The reaction is as follows:
2In+3Br2→2InBr3
This reaction is carried out under controlled conditions to ensure the complete conversion of indium to indium bromide . In industrial settings, indium bromide can also be produced by reacting indium with hydrogen bromide gas.
Analyse Chemischer Reaktionen
indium(III)bromide undergoes various chemical reactions, including:
Vergleich Mit ähnlichen Verbindungen
indium(III)bromide is part of the group 13 halides, which include indium (III) fluoride, indium (III) chloride, and indium (III) iodide . These compounds share similar properties, such as their Lewis acidity and ability to form complexes. indium bromide is unique in its specific applications in organic synthesis and its role in the semiconductor industry .
Similar Compounds
- Indium (III) fluoride (InF₃)
- Indium (III) chloride (InCl₃)
- Indium (III) iodide (InI₃)
indium(III)bromide stands out due to its specific catalytic properties and its use in advanced technological applications.
Eigenschaften
CAS-Nummer |
14280-53-6 |
|---|---|
Molekularformel |
BrIn |
Molekulargewicht |
194.72 g/mol |
IUPAC-Name |
bromoindium |
InChI |
InChI=1S/BrH.In/h1H;/q;+1/p-1 |
InChI-Schlüssel |
KLRHPHDUDFIRKB-UHFFFAOYSA-M |
SMILES |
[Br-].[Br-].[Br-].[In+3] |
Kanonische SMILES |
Br[In] |
| 14280-53-6 | |
Piktogramme |
Corrosive; Irritant |
Synonyme |
InBr3 indium bromide |
Herkunft des Produkts |
United States |
Q1: What is the molecular formula and weight of indium bromide?
A1: Indium bromide is represented by the molecular formula InBr3 and has a molecular weight of 354.53 g/mol.
Q2: What is the crystal structure of InBr3?
A2: Indium bromide typically exists in a layered orthorhombic structure at standard conditions. []
Q3: How does the crystal structure of InBr3 contribute to its optical anisotropy?
A3: The layered orthorhombic structure leads to significant anisotropy in the optical properties of InBr3, as demonstrated by polarized reflection spectra. This anisotropy arises from the specific arrangement of atoms and the associated selection rules governing electronic transitions. [, , ]
Q4: Are there other known crystal structures of indium bromide?
A4: Yes, besides the common orthorhombic form, indium bromide can also exist in other forms. For instance, KInBr3 exhibits a trigonal crystal structure. []
Q5: What spectroscopic techniques have been used to study InBr3?
A5: Several spectroscopic methods, including Raman spectroscopy, X-ray absorption fine structure (EXAFS) spectroscopy, and laser-induced fluorescence (LIF), have been employed to investigate the structural features and vibrational modes of InBr3, particularly in solutions. [, , , ]
Q6: Is indium bromide catalytically active?
A6: Yes, InBr3 demonstrates significant catalytic activity in various organic reactions. []
Q7: What are some notable applications of InBr3 as a catalyst in organic synthesis?
A7: Indium bromide has proven effective in catalyzing reactions such as Friedel–Crafts alkylations, reductive bromination of carboxylic acids, and the synthesis of β-glycosides. [, , , ]
Q8: Can you elaborate on the role of InBr3 in the synthesis of β-glycosides?
A8: InBr3 acts as a Lewis acid catalyst, activating the glycosyl donor and facilitating the formation of the glycosidic bond. This approach offers a simple and efficient route to O- and S-GlcNAcylated amino acids, valuable tools for studying O-GlcNAcylation. []
Q9: How does InBr3 compare to other catalysts in these reactions?
A9: InBr3 often exhibits higher activity and selectivity compared to traditional Lewis acid catalysts, enabling milder reaction conditions and improved yields. []
Q10: What makes InBr3 a versatile catalyst in organic synthesis?
A10: The Lewis acidity of InBr3, coupled with its ability to activate a wide range of functional groups, contributes to its versatility in catalyzing diverse organic transformations. []
Q11: How does temperature impact the etching rate of indium tin oxide (ITO) with HBr?
A11: The etching rate of ITO with HBr is strongly temperature-dependent. At lower temperatures, etching is limited by the removal of indium bromide, the etch product. Higher temperatures enable a reaction-rate-limited regime, leading to faster etching. []
Q12: What are the implications of these different etching regimes for ITO processing?
A12: Understanding the temperature dependence of ITO etching with HBr allows for greater control over etch rates and selectivity, crucial for applications in microelectronics and optoelectronics where precise patterning of ITO is required. []
Q13: Have there been any computational studies on indium bromide?
A13: Yes, ab initio calculations have been performed to understand the electronic structure and bonding properties of indium bromide compounds. [, ]
Q14: What insights have these calculations provided?
A14: These studies have elucidated the nature of bonding in InBr compounds, explaining their stability and properties, including magnetic susceptibility and optical behavior. For example, calculations on In2ThBr6 revealed the compound's weak paramagnetic susceptibility arises from a direct van Vleck type mechanism. []
Q15: Has indium bromide found applications in battery research?
A16: Yes, studies have investigated the lithium-ion transport properties of nanocrystalline Li[InxLiy]Br4, exploring its potential as a solid electrolyte material for all-solid-state lithium-ion batteries. []
Q16: Are there any analytical applications of indium bromide?
A17: Indium bromide has been employed in flame-photometric methods for the detection of bromine-containing compounds in biological samples like urine. []
Q17: What are the limitations of using indium bromide in certain applications?
A18: Despite its potential in lighting, the use of indium bromide in plasma light sources is limited by collisional quenching of its excited states at desired operating pressures. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


